N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Description
N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic compound belonging to the tetrahydroacridine carboxamide family. The compound features a tetrahydroacridine core fused with a carboxamide group substituted at the 9-position, with a 3-methylphenyl moiety attached via the amide nitrogen.
Synthesis of such compounds typically involves coupling tetrahydroacridine carboxylic acid derivatives with substituted anilines under standard amidation conditions. For example, procedures described for N-(4-chlorophenyl)- and N-(fluorophenyl)-tetrahydroacridinecarboxamides () utilize activated carboxylic acid intermediates (e.g., acid chlorides) reacted with aromatic amines in polar aprotic solvents. Characterization relies on spectral techniques such as IR (to confirm amide C=O stretches), NMR (for aromatic and aliphatic proton assignments), and mass spectrometry .
Properties
CAS No. |
74376-53-7 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C21H20N2O/c1-14-7-6-8-15(13-14)22-21(24)20-16-9-2-4-11-18(16)23-19-12-5-3-10-17(19)20/h2,4,6-9,11,13H,3,5,10,12H2,1H3,(H,22,24) |
InChI Key |
JODOPZHWGDATKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-methylphenylamine with an appropriate acyl chloride, followed by cyclization to form the tetrahydroacridine core. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to precisely control reaction parameters, leading to higher selectivity and conversion rates . This method is advantageous for scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects
*Calculated based on analogous structures. †GF120918 includes a dimethoxyisoquinolinyl-ethyl-phenyl group .
- Substituent Position : Meta-substituted derivatives (e.g., 3-methyl or 3-nitro) may exhibit distinct steric and electronic effects compared to para- or ortho-substituted analogs. For instance, the para-chloro derivative () shows a collision cross-section (CCS) of 177.8 Ų, which could influence membrane permeability .
- Electron-Withdrawing vs.
Structural Complexity: Monomers vs. Dimers
Dimeric tetrahydroacridines, such as 7,7′-(ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid) (), demonstrate expanded pharmacological profiles due to increased molecular weight and multivalent interactions. These dimers exhibit enhanced enzyme inhibition potency compared to monomers but may face challenges in bioavailability .
Biological Activity
N-(3-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic organic compound that belongs to the class of tetrahydroacridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The structure features a tetrahydroacridine core with a 3-methylphenyl substitution at the nitrogen atom of the acridine framework. This substitution is significant as it may enhance the compound's lipophilicity and biological activity compared to other derivatives.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 294.39 g/mol |
| Key Structural Features | Tetrahydroacridine core with 3-methylphenyl group |
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties . Similar compounds in the tetrahydroacridine family have shown efficacy in inhibiting cancer cell proliferation by intercalating with DNA and disrupting replication processes. Preliminary studies suggest that this compound could induce apoptosis in various cancer cell lines by interfering with topoisomerase enzymes, which are crucial for DNA unwinding during replication.
- Mechanism of Action : The potential anticancer activity is attributed to the compound's ability to intercalate into DNA strands and inhibit topoisomerase activity. This leads to DNA strand breaks and ultimately results in cell death.
Neuroprotective Effects
Another area of interest is the neuroprotective effect of this compound. Compounds with similar structures have been studied for their ability to enhance cognitive functions and protect against neurodegenerative conditions such as Alzheimer's disease.
- Mechanism of Action : The neuroprotective effects may be linked to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress within neuronal cells.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer activity of various tetrahydroacridine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of human breast cancer cell lines (MCF-7) at concentrations as low as 10 µM after 48 hours of exposure.
Study 2: Neuroprotective Activity
In another study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures subjected to oxidative stress. The findings revealed that treatment with this compound reduced cell death by approximately 30% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
